molecular formula C18H18N2O3S B6018772 N-BENZYL-N-METHYL-2-({5-METHYL-2-OXO-2H,3H-FURO[2,3-C]PYRIDIN-7-YL}SULFANYL)ACETAMIDE

N-BENZYL-N-METHYL-2-({5-METHYL-2-OXO-2H,3H-FURO[2,3-C]PYRIDIN-7-YL}SULFANYL)ACETAMIDE

Cat. No.: B6018772
M. Wt: 342.4 g/mol
InChI Key: YVXQHFQNFLLTNW-UHFFFAOYSA-N
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Description

N-Benzyl-N-methyl-2-({5-methyl-2-oxo-2H,3H-furo[2,3-c]pyridin-7-yl}sulfanyl)acetamide is a complex organic compound featuring a furo[2,3-c]pyridine core

Properties

IUPAC Name

N-benzyl-N-methyl-2-[(5-methyl-2-oxo-3H-furo[2,3-c]pyridin-7-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c1-12-8-14-9-16(22)23-17(14)18(19-12)24-11-15(21)20(2)10-13-6-4-3-5-7-13/h3-8H,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXQHFQNFLLTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=N1)SCC(=O)N(C)CC3=CC=CC=C3)OC(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-methyl-2-({5-methyl-2-oxo-2H,3H-furo[2,3-c]pyridin-7-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Furo[2,3-c]pyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols or disulfides.

    Acetamide Formation: The final step involves the acylation of the intermediate with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The benzyl and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-Benzyl-N-methyl-2-({5-methyl-2-oxo-2H,3H-furo[2,3-c]pyridin-7-yl}sulfanyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.

    Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-methyl-2-({5-methyl-2-oxo-2H,3H-furo[2,3-c]pyridin-7-yl}sulfanyl)acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway or the PI3K/Akt pathway, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-N-methyl-2-({5-methyl-2-oxo-2H,3H-furo[2,3-c]pyridin-7-yl}thio)acetamide
  • N-Benzyl-N-methyl-2-({5-methyl-2-oxo-2H,3H-furo[2,3-c]pyridin-7-yl}amino)acetamide

Uniqueness

N-Benzyl-N-methyl-2-({5-methyl-2-oxo-2H,3H-furo[2,3-c]pyridin-7-yl}sulfanyl)acetamide is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

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